
6-(Thiophen-3-yl)-1H-indole
Descripción general
Descripción
6-(Thiophen-3-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The thiophen-3-yl group attached at the 6-position of the indole ring suggests that this compound may have interesting electronic properties due to the presence of the sulfur-containing thiophene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the potential characteristics of this compound.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(thiophen-2-yl)-1H-indole derivatives involves the reaction of 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde with different phosphites or phosphonates to yield a variety of products, including α-hydroxyphosphonate adducts and ethylenes . Although the exact synthesis route for this compound is not provided, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity and electronic properties. For example, the 6-(2-thienyl)-4H-thieno[3,2-b]indole-based conjugated polymers exhibit low bandgaps due to the efficient intramolecular charge transfer (ICT) effect between electron-donating and electron-withdrawing units . The molecular structure of this compound, with its thiophene and indole moieties, would likely contribute to its electronic properties and potential use in organic electronics.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The paper on 6-(difluoromethyl)indole discusses how the indolyl species can undergo hydrolysis to produce 6-formylindole, and how the anionic form of indole is highly reactive, suggesting that substitutions on the indole ring can significantly affect its reactivity . This information can be used to infer that this compound may also participate in similar reactions, with its reactivity being influenced by the thiophene substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are determined by their molecular structure. The conjugated polymers based on 6-(2-thienyl)-4H-thieno[3,2-b]indole show good solubility in organic solvents and have optical bandgaps suitable for application in organic solar cells . These properties are indicative of the potential of this compound to exhibit similar solubility and electronic properties, making it a candidate for use in electronic devices.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
- 6-(Thiophen-3-yl)-1H-indole derivatives have demonstrated significant antioxidant and antimicrobial activities. For instance, certain synthesized derivatives were found to exhibit higher antioxidant activity than standard drugs like Ascorbic acid and also showed remarkable antimicrobial activities against various pathogens (Aziz et al., 2021) (Gopi et al., 2016).
Electrochromic and Conductive Properties
- Novel indole-based polymers with this compound derivatives have been investigated for their electrochromic properties, showing potential in applications like smart windows or displays. These polymers exhibit color changes and good environmental stability, indicating their potential for practical use in electronic devices (Carbas et al., 2017).
Biological Activities
- The compound and its derivatives are involved in various biological activities. Studies show that these derivatives possess promising properties in terms of antibacterial and antifungal effects, making them potential candidates for drug development (Sachdeva et al., 2012) (Kurt-Kızıldoğan et al., 2020).
Anticonvulsant Properties
- Some derivatives of this compound have been explored for their anticonvulsant properties, showing significant activity in various tests, which could lead to new treatments for epilepsy and related conditions (Ahuja & Siddiqui, 2014).
Optical and Electronic Applications
- Indole derivatives, including those with this compound, have been studied for their use in organic electronics, such as organic thin-film transistors and light-emitting diodes. They have shown promising electronic and optical properties, indicating their potential in the development of new electronic materials (Tariq et al., 2020).
Mecanismo De Acción
Target of Action
Thiophene derivatives, which include 6-(thiophen-3-yl)-1h-indole, have been reported to exhibit a variety of pharmacological properties . These properties suggest that the compound may interact with multiple targets, including those involved in inflammation, microbial infections, hypertension, and cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been shown to inhibit DNA synthesis and induce apoptosis, which could explain their anticancer activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected . For example, the induction of apoptosis suggests that pathways related to cell death and survival may be influenced .
Result of Action
Based on the reported activities of thiophene derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes .
Propiedades
IUPAC Name |
6-thiophen-3-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIXVPHCNHBCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673164 | |
| Record name | 6-(Thiophen-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865376-76-7 | |
| Record name | 6-(Thiophen-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



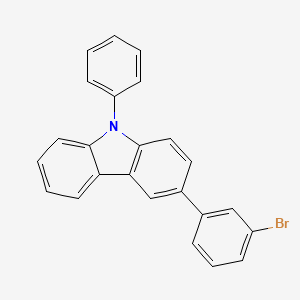
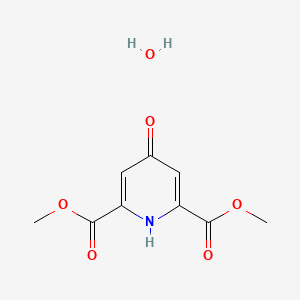

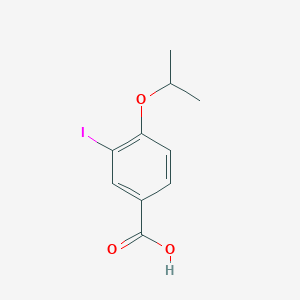
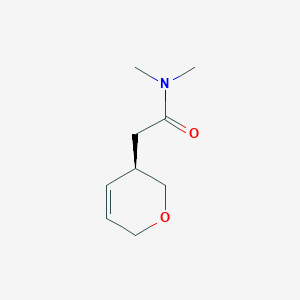


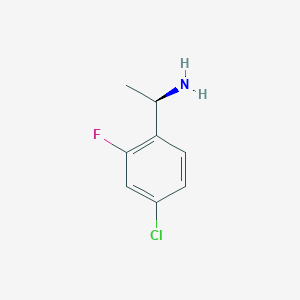
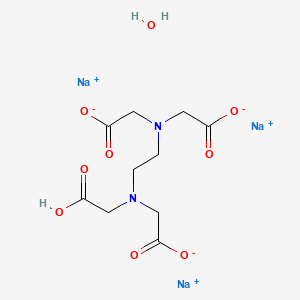
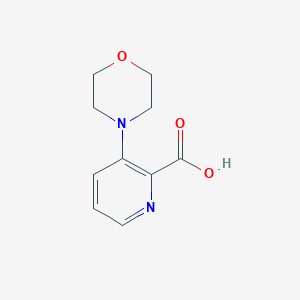
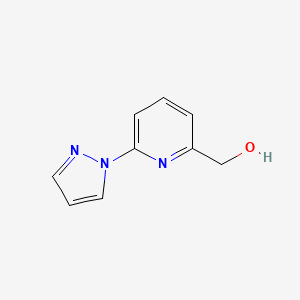
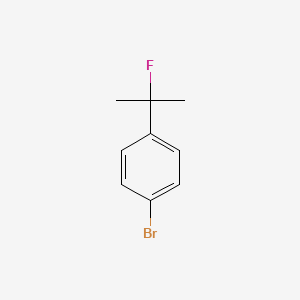
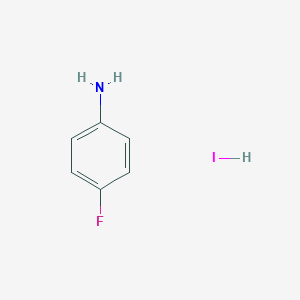
![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)